

protocol for the synthesis of 5-nitro-1-indanone thiosemicarbazone

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Compound of Interest

Compound Name: 5-Nitro-2,3-dihydro-1H-inden-1-one

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An Application Note for the Synthesis and Characterization of 5-Nitro-1-Indanone Thiosemicarbazone

Introduction: The Therapeutic Potential of Thiosemicarbazones

Thiosemicarbazones (TSCs) are a versatile class of compounds formed by the condensation of a thiosemicarbazide with a suitable aldehyde or ketone.^[1] This molecular scaffold is of significant interest in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives, including anticancer, antibacterial, antiviral, and antifungal properties.^{[2][3][4]} The biological activity is often linked to their ability to chelate metal ions, as the nitrogen and sulfur atoms act as effective donor ligands for transition metals.^{[1][5]} This interaction can inhibit crucial enzymes like ribonucleotide reductase, which is vital for DNA synthesis and repair, making TSCs promising candidates for anti-proliferative drugs.^{[6][7]}

This application note provides a detailed, two-part protocol for the synthesis of a specific derivative, 5-nitro-1-indanone thiosemicarbazone. The synthesis begins with the nitration of 1-indanone to produce the key intermediate, 5-nitro-1-indanone. This intermediate is then condensed with thiosemicarbazide to yield the final product. We will detail the underlying chemical principles, step-by-step experimental procedures, and the analytical techniques required for structural verification.

Part 1: Synthesis of the Intermediate: 5-Nitro-1-Indanone

The initial step involves the introduction of a nitro group onto the aromatic ring of 1-indanone via an electrophilic aromatic substitution reaction.

Principle and Rationale

The nitration of 1-indanone is achieved using a classic nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO_2^+). The benzene ring of 1-indanone, activated by the alkyl portion of the fused ring system, undergoes electrophilic attack by the nitronium ion. The carbonyl group is a deactivating group and a meta-director; however, the fused aliphatic ring is an activating ortho-, para-director. The substitution is expected to occur primarily at the 5-position, which is para to the activating alkyl substituent and meta to the deactivating carbonyl group.

Materials and Equipment

Reagent/Material	Equipment
1-Indanone	Round-bottom flask (100 mL)
Concentrated Nitric Acid (70%)	Magnetic stirrer and stir bar
Concentrated Sulfuric Acid (98%)	Dropping funnel
Dichloromethane (DCM)	Ice bath
Ethyl Acetate	Beaker (500 mL)
Saturated Sodium Bicarbonate Solution	Separatory funnel
Anhydrous Magnesium Sulfate	Rotary evaporator
Crushed Ice	Buchner funnel and filter flask
Distilled Water	Glassware for recrystallization

Experimental Protocol: Synthesis of 5-Nitro-1-Indanone

Safety First: This procedure involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

- **Reaction Setup:** Place a magnetic stir bar in a 100 mL round-bottom flask and cool it in an ice bath.
- **Acid Mixture Preparation:** Carefully and slowly add 15 mL of concentrated sulfuric acid to the flask. While maintaining the temperature below 10°C, slowly add 10 mL of concentrated nitric acid dropwise with continuous stirring.
- **Substrate Addition:** In a separate beaker, dissolve 5.0 g of 1-indanone in 20 mL of concentrated sulfuric acid.
- **Nitration Reaction:** Slowly add the 1-indanone solution dropwise to the cold, stirring nitrating mixture over 30 minutes. Ensure the internal temperature does not exceed 10°C. After the addition is complete, let the reaction stir in the ice bath for an additional 2 hours.
- **Reaction Quenching:** Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker. This should be done slowly to control the exothermic reaction. A precipitate should form.
- **Product Isolation:** Allow the ice to melt, then collect the solid product by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the crude solid with copious amounts of cold distilled water until the filtrate is neutral (test with pH paper). Then, wash with a small amount of cold saturated sodium bicarbonate solution, followed again by cold distilled water.
- **Purification:** Recrystallize the crude 5-nitro-1-indanone from an ethanol/water mixture to obtain a purified solid product. Dry the product under vacuum.

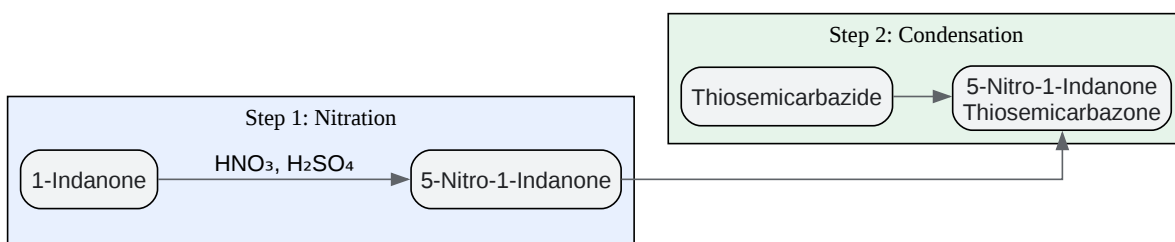
Part 2: Synthesis of 5-Nitro-1-Indanone Thiosemicarbazone

This step involves the condensation reaction between the ketone functional group of 5-nitro-1-indanone and thiosemicarbazide.

Principle and Rationale

The formation of a thiosemicarbazone is a nucleophilic addition-elimination reaction.[8][9] The nitrogen atom of the amino group (-NH₂) in thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-nitro-1-indanone. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. The initial addition forms an unstable carbinolamine intermediate, which then dehydrates (eliminates a molecule of water) to form the stable C=N double bond of the thiosemicarbazone. [9]

Experimental Workflow Diagram



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Fig 1. Two-step synthesis workflow.

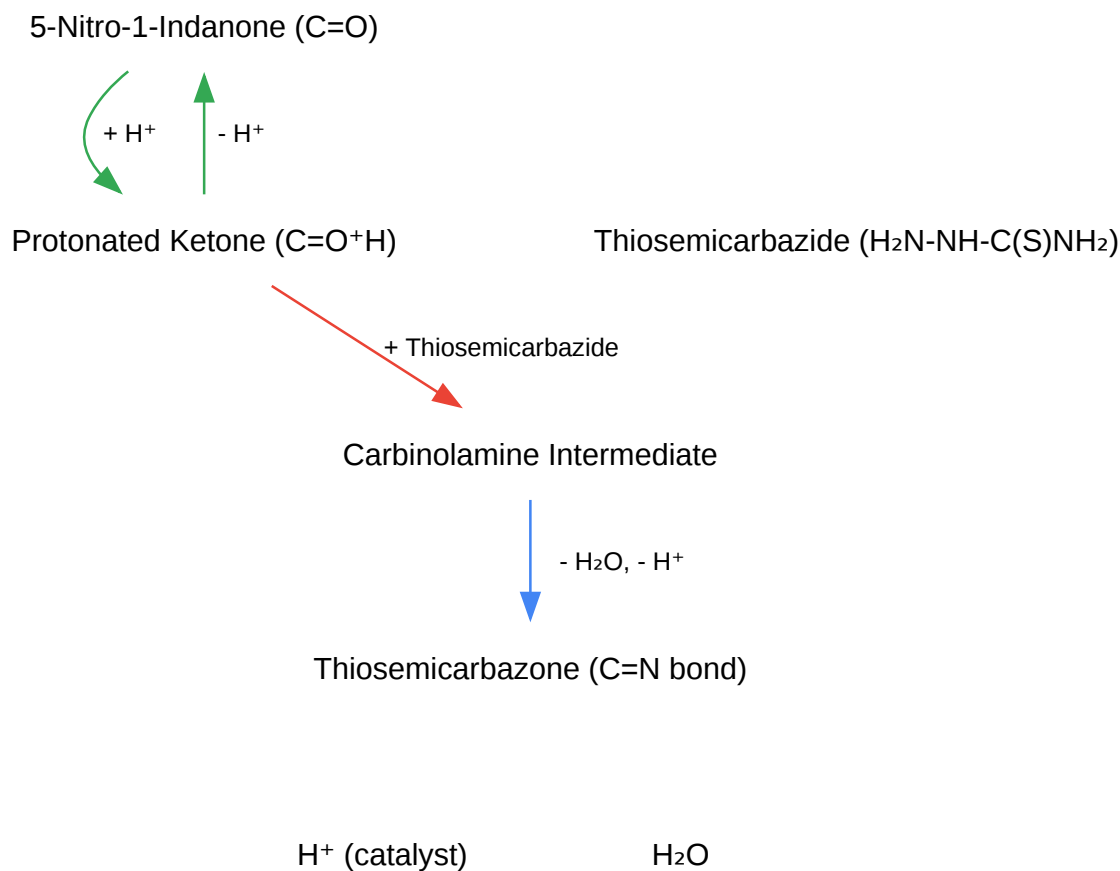
Materials and Equipment

Reagent/Material	Equipment
5-Nitro-1-Indanone	Round-bottom flask with reflux condenser
Thiosemicarbazide	Heating mantle with magnetic stirring
Absolute Ethanol	Magnetic stir bar
Glacial Acetic Acid	Buchner funnel and filter flask
Distilled Water	Glassware for recrystallization

Experimental Protocol: Synthesis of 5-Nitro-1-Indanone Thiosemicarbazone

- **Dissolving Reactants:** In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.77 g (10 mmol) of 5-nitro-1-indanone in 30 mL of absolute ethanol. Warm the mixture gently if necessary to achieve complete dissolution.
- **Addition of Thiosemicarbazide:** To this solution, add 0.91 g (10 mmol) of thiosemicarbazide.
- **Catalyst Addition:** Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
- **Reflux:** Heat the reaction mixture to reflux and maintain it for 3-4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Product Precipitation:** After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.
- **Isolation:** Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
- **Washing and Drying:** Wash the collected solid with a small amount of cold ethanol, followed by cold distilled water, to remove any unreacted starting materials and catalyst. Dry the purified product in a vacuum oven.
- **Further Purification (Optional):** If necessary, the product can be further purified by recrystallization from ethanol.

Proposed Reaction Mechanism



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Fig 2. Mechanism of thiosemicarbazone formation.

Characterization and Data Analysis

The structure and purity of the synthesized 5-nitro-1-indanone thiosemicarbazone must be confirmed using standard analytical techniques.[2][10]

Expected Analytical Data

The following table summarizes the expected spectroscopic data for the final product. Exact values may vary depending on the solvent and instrument used.

Technique	Expected Observations
FTIR (cm ⁻¹)	~3400-3150 (N-H stretching of NH and NH ₂), ~1600 (C=N stretching), ~1520 & ~1340 (Asymmetric & Symmetric N-O stretching of NO ₂), ~830 (C=S stretching)
¹ H NMR (ppm)	10-11 (s, 1H, =N-NH-), 8.0-8.5 (m, 3H, aromatic-H), 8.0-8.5 (br s, 2H, -C(S)NH ₂), 3.0-3.5 (m, 4H, indanone -CH ₂ -CH ₂ -)
¹³ C NMR (ppm)	~179 (C=S), ~150 (C=N), 140-150 (aromatic C-NO ₂ and other quaternary carbons), 120-130 (aromatic C-H), 25-35 (aliphatic -CH ₂ -CH ₂ -)
Mass Spec (m/z)	Expected [M+H] ⁺ peak at approximately 251.06, corresponding to the molecular formula C ₁₀ H ₁₀ N ₄ O ₂ S.

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